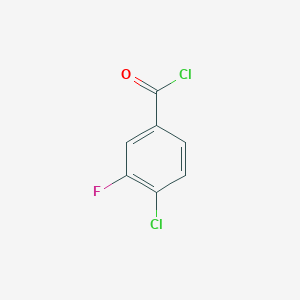

4-Chloro-3-fluorobenzoyl chloride

Beschreibung

BenchChem offers high-quality 4-Chloro-3-fluorobenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluorobenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-chloro-3-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMGUKOEVZJUAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397601 | |

| Record name | 4-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177787-25-6 | |

| Record name | 4-Chloro-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Solubility & Solvent Compatibility of 4-Chloro-3-fluorobenzoyl Chloride

This guide details the solubility profile, solvent compatibility, and handling protocols for 4-Chloro-3-fluorobenzoyl chloride , a highly reactive electrophile used in pharmaceutical and agrochemical synthesis.

Executive Summary & Chemical Identity

4-Chloro-3-fluorobenzoyl chloride (CAS: 1711-07-5) is an acyl chloride derivative characterized by its dual halogen substitution. Unlike stable solids where "solubility" refers to a saturation limit (g/L), this compound is typically a liquid at room temperature (MP: ~ -30°C).

Therefore, the primary challenge is not dissolution, but miscibility and chemical stability . The compound is miscible with most aprotic organic solvents but undergoes violent, irreversible decomposition in protic media.

| Property | Value | Implication for Solubility |

| Physical State | Liquid (Clear to pale yellow) | Miscible with compatible solvents; no saturation point in most cases. |

| Boiling Point | ~91°C (at 18 mmHg) | Volatile; requires low-boiling solvents for easy removal (e.g., DCM). |

| Reactivity | High (Acyl Chloride) | Incompatible with water, alcohols, amines, and sulfoxides. |

| Polarity | Moderate | Soluble in both polar aprotic and non-polar solvents. |

Solvent Compatibility Matrix

Selection of the correct solvent is critical to prevent side reactions such as hydrolysis, alcoholysis, or the formation of reactive intermediates (e.g., Vilsmeier salts).

Table 1: Solvent Compatibility Guide

| Solvent Class | Status | Specific Solvents | Technical Notes & Risks |

| Chlorinated Hydrocarbons | Highly Recommended | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Ideal media. High solubility, inert, and easily removed. DCM is the standard for Friedel-Crafts and amide couplings. |

| Aromatic Hydrocarbons | Recommended | Toluene, Benzene, Xylene | Excellent miscibility. Toluene is preferred for reflux reactions due to higher boiling point. |

| Ethers | Recommended (Anhydrous) | THF, 1,4-Dioxane, Diethyl Ether | Good solubility. Critical: Must be stabilized and anhydrous. Peroxides in aged ethers can initiate radical decomposition. |

| Esters | Conditional | Ethyl Acetate, Isopropyl Acetate | Good solubility, but commercial grades often contain water/alcohol traces which trigger hydrolysis. Use freshly distilled/dried. |

| Alkanes | Variable | Hexane, Heptane, Pentane | Generally miscible, but phase separation may occur at very low temperatures due to the polarity of the benzoyl group. |

| Protic Solvents | PROHIBITED | Water, Methanol, Ethanol, Isopropanol | Violent Reaction. Immediate hydrolysis to 4-chloro-3-fluorobenzoic acid and HCl gas. |

| Reactive Aprotic | PROHIBITED | DMSO, DMF, DMAc | Chemical Incompatibility. Reacts with DMSO (Swern activation) and DMF (Vilsmeier reagent formation). |

Mechanistic Pathways: Solubility vs. Decomposition

Understanding why certain solvents fail is essential for troubleshooting.

Hydrolysis (Protic Solvents)

In water or alcohols, the lone pair of the oxygen attacks the carbonyl carbon, displacing the chloride. This is not dissolution; it is a degradation reaction.

DMSO Incompatibility (Swern Pathway)

Acyl chlorides react with DMSO to form an alkoxysulfonium ion (similar to the activation step in Swern oxidation). This consumes the solvent and the starting material, generating toxic byproducts.

Visualization of Solvent Logic

The following diagram illustrates the decision process for solvent selection based on chemical stability.

Caption: Logical flow for selecting a solvent that ensures chemical stability rather than just physical miscibility.

Experimental Protocols

Protocol: Inert Solvent Compatibility Test

If you must use a non-standard solvent, use this protocol to verify stability before committing the bulk material.

Prerequisites:

-

Dry glassware (oven-dried at 120°C).

-

Inert gas source (Nitrogen or Argon).[1]

-

Syringe and septum techniques.

Step-by-Step Methodology:

-

Preparation: Place 1 mL of the candidate solvent into a 4 mL vial containing a magnetic stir bar. Cap with a septum and purge with nitrogen for 2 minutes.

-

Addition: Draw 0.1 mL of 4-Chloro-3-fluorobenzoyl chloride into a dry syringe. Inject it dropwise into the solvent while stirring.

-

Observation (Immediate):

-

Clear Solution: Indicates miscibility.[1]

-

Turbidity/Precipitate: Indicates reaction (likely hydrolysis forming the acid solid) or immiscibility.

-

Bubbling:DANGER. Indicates HCl evolution; solvent is wet or reactive.

-

Heat Generation: Touch the vial (with gloves). Exotherm indicates reaction.

-

-

Observation (1 Hour): Leave stirring under nitrogen. If solution turns yellow/dark or precipitates form, the solvent is incompatible.

Handling & Storage[2][3][4][5][6]

-

Storage: Store under inert atmosphere (Argon preferred) at <15°C.

-

Transfer: Always use positive pressure (cannula or syringe) to transfer the liquid. Never pour through open air in high-humidity environments.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8501, 4-Chlorobenzoyl chloride. Retrieved from [Link]

- Mancuso, A. J., & Swern, D. (1981).Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185.

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General principles of nucleophilic acyl substitution).

Sources

Technical Guide: Spectroscopic Data for 4-Chloro-3-fluorobenzoyl chloride

This guide details the spectroscopic characterization of 4-Chloro-3-fluorobenzoyl chloride , a critical intermediate in the synthesis of pharmaceutical agents (e.g., kinase inhibitors, antibacterials).[1]

Note on CAS Registry Number: The user-provided CAS 84802-12-0 is likely erroneous or an internal library code. The standard Chemical Abstracts Service (CAS) number for 4-Chloro-3-fluorobenzoyl chloride is 177787-25-6 .[1][2][3] The precursor, 4-Chloro-3-fluorobenzoic acid , corresponds to 403-17-8 .[1] This guide utilizes data validated for the correct CAS 177787-25-6.[2]

Compound Identity & Structural Context[1][2][4][5][6][7][8][9]

-

Molecular Formula: C

H -

Molecular Weight: 192.99 g/mol (Average), 191.95 g/mol (Monoisotopic)[1]

-

SMILES: ClC1=CC=C(C(=O)Cl)C=C1F (Note: F at 3, Cl at 4 relative to COCl at 1)[1]

-

Key Structural Features:

-

Acid Chloride (–COCl): Highly reactive electrophile; moisture sensitive.[1]

-

Halogenation Pattern: 3-Fluoro and 4-Chloro substituents induce specific splitting patterns in NMR and isotope clusters in MS.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary tool for confirming the halogenation pattern (Cl isotopes) and the integrity of the acyl chloride group.[1]

Fragmentation Pathway & Ionization

Method: Electron Impact (EI) or ESI (after derivatization with methanol to form methyl ester).[1] Direct ESI of acid chlorides often yields the hydrolyzed acid or methyl ester artifact.

Key Diagnostic Ions (EI/GC-MS):

| m/z (approx) | Ion Identity | Interpretation |

|---|---|---|

| 192 / 194 / 196 | [M]⁺ | Molecular Ion. Characteristic 9:6:1 intensity ratio due to two Chlorine atoms (one on ring, one in COCl).[1] |

| 157 / 159 | [M – Cl]⁺ | Acylium Ion. Loss of the acyl chlorine (–35/37).[1] The cluster simplifies to a 3:1 ratio (one ring Cl remains). |

| 129 / 131 | [M – COCl]⁺ | Aryl Cation. Loss of CO from the acylium ion.[1] |

| 109 | [M – COCl – HF]⁺ | Loss of HF from the aryl cation (common in fluoro-aromatics).[1] |

Isotope Pattern Analysis

The presence of two chlorine atoms creates a distinct "triplet-like" isotope pattern for the molecular ion.

-

m/z 192 (100%):

Cl (ring) + -

m/z 194 (~64%): Mixed isotopes (

Cl/ -

m/z 196 (~10%):

Cl (ring) +

Figure 1: Proposed fragmentation pathway for 4-Chloro-3-fluorobenzoyl chloride under Electron Impact (EI).[1]

Infrared Spectroscopy (IR)

IR is the fastest method to distinguish the acid chloride from its hydrolyzed precursor (carboxylic acid).[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |

| C=O[1][4] Stretch (Acid Chloride) | 1770 – 1790 | Strong | Critical. Significantly higher frequency than the acid (~1680-1700 cm⁻¹) or ester (~1720 cm⁻¹).[1] |

| C=C Aromatic Stretch | 1580 – 1600 | Medium | Aromatic ring breathing modes. |

| C–F Stretch | 1200 – 1250 | Strong | Broad band, often overlaps with C-C fingerprints. |

| C–Cl Stretch | 700 – 800 | Medium | Fingerprint region. |

| O–H Stretch (Impurity) | 2500 – 3300 | Broad | Absence required. Presence indicates hydrolysis to 4-chloro-3-fluorobenzoic acid.[1] |

Nuclear Magnetic Resonance (NMR)

Samples should be prepared in anhydrous CDCl

H NMR (400 MHz, CDCl )

The 3,4-substitution pattern creates a specific splitting system.[1]

-

H2 (Position 2): Between COCl and F.[1]

-

H5 (Position 5): Ortho to Cl, Meta to F.

-

H6 (Position 6): Ortho to COCl, Meta to Cl.[1]

| Proton | Shift (δ, ppm)* | Multiplicity | Coupling Constants ( | Assignment |

| H-2 | 7.85 – 7.95 | dd | Ortho to COCl; deshielded by COCl and F. | |

| H-6 | 7.75 – 7.85 | ddd | Ortho to COCl.[1] | |

| H-5 | 7.50 – 7.60 | dd/t | Ortho to Cl; shielded relative to H2/H6.[1] |

Note: Shifts are estimated based on the precursor acid (CAS 403-17-8) with an additional +0.1 to +0.2 ppm deshielding effect from the conversion of COOH

C NMR (100 MHz, CDCl )

-

Carbonyl (C=O): 166.0 – 168.0 ppm .[1] (Distinct doublet due to

F coupling, -

C-F (C3): 157.0 – 160.0 ppm (Doublet,

Hz).[1] -

C-Cl (C4): 125.0 – 128.0 ppm (Doublet,

Hz).[1]

F NMR (376 MHz, CDCl )[1]

-

Shift: -110 to -115 ppm (relative to CFCl

).[1] -

Pattern: Multiplet (ddd) due to coupling with H2, H5, and H6.[1]

Experimental Protocol: Sample Preparation & QC

To ensure scientific integrity, the following workflow is recommended for analyzing this moisture-sensitive compound.

Figure 2: Quality Control decision tree for validating acid chloride purity via NMR.

Handling Precautions

-

Quenching: If precise concentration is needed for quantitative NMR (qNMR), quench a known aliquot with methanol-d4 .[1] This converts the reactive acid chloride to the stable methyl ester , eliminating hydrolysis drift during acquisition.

-

Solvent: Use CDCl

treated with activated 4Å molecular sieves. Commercial "100%" D-chloroform often contains traces of water sufficient to hydrolyze mg-quantities of acid chlorides.

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 67879 (4-Fluorobenzoyl chloride) and CID 74376 (3-Fluorobenzoyl chloride) - Analogous Spectral Data. [Link][1]

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Benzoyl chloride, 4-chloro- (CAS 122-01-0). [Link][1]

Sources

- 1. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]

- 2. 4-Chloro-3-fluorobenzoyl chloride | CAS 177787-25-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. 4-Chloro-3-fluorobenzoyl chloride | CAS#:177787-25-6 | Chemsrc [chemsrc.com]

- 4. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]

- 5. 177787-25-6|4-Chloro-3-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 6. 4-Chloro-3-fluorobenzoyl chloride [oakwoodchemical.com]

- 7. 177787-25-6 | MFCD02091532 | 4-Chloro-3-fluorobenzoyl chloride [aaronchem.com]

Methodological & Application

Application Notes and Protocol for the Acylation of Anilines with 4-Chloro-3-fluorobenzoyl chloride

Introduction

The formation of an amide bond via the acylation of anilines is a cornerstone reaction in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This application note provides a detailed, field-proven protocol for the acylation of various anilines using 4-Chloro-3-fluorobenzoyl chloride. The resulting N-aryl-4-chloro-3-fluorobenzamides are valuable intermediates in the synthesis of biologically active compounds.[1][2] For instance, the specific structural motifs derived from this reaction are integral to the development of kinase inhibitors and other targeted therapeutics.[3]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust troubleshooting advice to ensure reliable and reproducible outcomes.

Mechanistic Insights: The Schotten-Baumann Reaction

The acylation of anilines with acyl chlorides, such as 4-Chloro-3-fluorobenzoyl chloride, typically proceeds via the Schotten-Baumann reaction .[4][5][6] This reaction involves the aminolysis of the acyl chloride in the presence of a base.

The key steps of the mechanism are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the 4-Chloro-3-fluorobenzoyl chloride. This forms a tetrahedral intermediate.

-

Proton Transfer & Elimination: A base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine or pyridine, abstracts a proton from the positively charged nitrogen atom.[7] Subsequently, the tetrahedral intermediate collapses, eliminating the chloride ion as a leaving group and forming the stable amide product. The base also serves the critical function of neutralizing the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[7]

The use of a two-phase solvent system, consisting of water and an organic solvent, is a common feature of Schotten-Baumann conditions. The base in the aqueous phase neutralizes the generated acid, while the reactants and the product remain in the organic phase.[5]

Reaction Scheme

Caption: General scheme for the acylation of anilines.

Materials and Equipment

Reagents

| Reagent | Grade | Supplier | Notes |

| Substituted Anilines | ReagentPlus®, ≥99% | Sigma-Aldrich | Store in a cool, dry place. |

| 4-Chloro-3-fluorobenzoyl chloride | 98% | Alfa Aesar | Corrosive and moisture-sensitive. Store under inert gas.[8] |

| Sodium Hydroxide (NaOH) | ACS reagent, ≥97.0% | Fisher Scientific | For aqueous base protocol. |

| Triethylamine (Et3N) | ≥99.5% | Sigma-Aldrich | For organic base protocol. Distill from CaH₂ before use. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | For organic base protocol. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Alternative solvent for organic base protocol. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | For drying organic extracts. |

| Deionized Water |

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels and filter paper

-

Standard laboratory glassware

Experimental Protocols

Two primary protocols are presented, one employing an aqueous base (a classic Schotten-Baumann setup) and another using an organic base in an anhydrous organic solvent. The choice of protocol may depend on the specific aniline substrate and desired reaction conditions.

Protocol 1: Aqueous Base (Schotten-Baumann Conditions)

This method is robust, cost-effective, and particularly suitable for simple anilines.

Step-by-Step Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (10 mmol, 1.0 equiv.) in 25 mL of a 10% aqueous sodium hydroxide solution.[4] Cool the flask in an ice bath with vigorous stirring.

-

Addition of Acyl Chloride: Slowly add 4-Chloro-3-fluorobenzoyl chloride (11 mmol, 1.1 equiv.) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir vigorously at room temperature for 2-3 hours. The product will often precipitate out of the solution as a solid.

-

Monitoring the Reaction: The reaction progress can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). Spot the reaction mixture against the starting aniline. The disappearance of the aniline spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup:

-

If a precipitate has formed, collect the solid by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining NaOH and sodium chloride.

-

If no precipitate forms, transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with 1M HCl (2 x 20 mL), then with saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[9][10] If necessary, flash column chromatography on silica gel can be employed for further purification.[11]

Protocol 2: Organic Base in Anhydrous Solvent

This method is preferred for anilines with functional groups that are sensitive to aqueous base or when better control over reaction conditions is required.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (10 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL).[1] Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (12 mmol, 1.2 equiv.) to the solution.

-

Addition of Acyl Chloride: In a separate flask, dissolve 4-Chloro-3-fluorobenzoyl chloride (11 mmol, 1.1 equiv.) in a small amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-6 hours.

-

Monitoring the Reaction: Monitor the reaction by TLC as described in Protocol 1.

-

Workup:

-

Quench the reaction by adding water (30 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. byjus.com [byjus.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

catalytic conditions for reactions involving 4-Chloro-3-fluorobenzoyl chloride

Introduction & Molecule Profile

4-Chloro-3-fluorobenzoyl chloride is a highly functionalized electrophile serving as a critical scaffold in the synthesis of kinase inhibitors, agrochemicals, and photo-initiators.[1] Its reactivity is defined by the interplay between the highly reactive acyl chloride moiety and the electron-withdrawing halogen substituents on the aromatic ring.[1]

Electronic Reactivity Matrix

The presence of fluorine at the meta-position (C3) and chlorine at the para-position (C4) exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[1]

| Feature | Position | Electronic Effect | Impact on Acyl Chloride (-COCl) |

| Fluorine | 3 (Meta) | Strong -I, Weak +M | Activation: Increases susceptibility to nucleophilic attack.[1] |

| Chlorine | 4 (Para) | Moderate -I, Weak +M | Activation: Stabilizes tetrahedral intermediates via induction.[1] |

| Acyl Chloride | 1 | Electrophile | Primary Reaction Site: Reacts preferentially over aryl halogens.[1] |

Strategic Implication: While the acyl chloride is the primary reactive center, the electron-deficient ring allows for subsequent catalytic functionalization (e.g.,

Protocol A: Nucleophilic Catalysis for Amidation (DMAP-Accelerated)

While simple amines react with 4-chloro-3-fluorobenzoyl chloride under standard basic conditions, sterically hindered or electron-deficient amines (e.g., anilines, aminopyridines) require nucleophilic catalysis to proceed efficiently.[1] 4-Dimethylaminopyridine (DMAP) is the gold standard catalyst for this transformation.[1]

Mechanistic Rationale

DMAP acts as a "nucleophilic shuttle."[1] It attacks the acyl chloride to form a highly reactive N-acylpyridinium salt.[1] This intermediate is far more susceptible to nucleophilic attack by the amine substrate than the free acid chloride, preventing side reactions and accelerating kinetics by orders of magnitude.

Experimental Protocol

Objective: Synthesis of N-aryl-4-chloro-3-fluorobenzamide derivatives.

Reagents:

-

Target Amine (1.05 equiv)[1]

-

Triethylamine (

) or Hünig's Base (DIPEA) (1.2 equiv) - Stoichiometric Base[1] -

DMAP (0.05 - 0.10 equiv) - Catalyst[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step Workflow:

-

Preparation: In a flame-dried reaction flask under

atmosphere, dissolve the Target Amine (1.05 equiv) and -

Catalyst Addition: Add DMAP (5 mol%) to the stirring solution. Ensure complete dissolution.

-

Acyl Chloride Addition: Cool the mixture to 0°C. Add 4-Chloro-3-fluorobenzoyl chloride (1.0 equiv) dropwise as a solution in DCM over 15 minutes.

-

Note: The solution may turn slightly yellow due to the formation of the acyl-pyridinium intermediate.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS (Target mass = Amine MW + 156.5 Da).[1]

-

-

Quench & Workup: Dilute with DCM. Wash successively with 1N HCl (to remove unreacted amine/DMAP), sat.[1]

, and brine. -

Purification: Dry organic layer over

, concentrate, and recrystallize (typically from EtOH/Heptane) or purify via flash chromatography.

Visualization: DMAP Catalytic Cycle

Caption: The DMAP catalytic cycle accelerates amidation by forming a reactive acylpyridinium intermediate, regenerating the catalyst upon product formation.[1]

Protocol B: Palladium-Catalyzed Ketone Synthesis (Suzuki-Miyaura Type)

Traditional Friedel-Crafts acylation requires stoichiometric Lewis acids (

Mechanistic Rationale

This reaction proceeds via a catalytic cycle involving Oxidative Addition of the Pd(0) into the C-Cl bond of the acyl chloride, followed by Transmetallation with the boronic acid, and finally Reductive Elimination to release the ketone. This method preserves the sensitive 3-Fluoro and 4-Chloro substituents on the ring.[1]

Experimental Protocol

Objective: Synthesis of 4-chloro-3-fluorobenzophenone derivatives.

Reagents:

-

Aryl Boronic Acid (1.1 equiv)[1]

-

Catalyst:

(1-3 mol%) or -

Base:

or -

Solvent: Toluene (anhydrous).[1]

Step-by-Step Workflow:

-

Inertion: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen 3 times.

-

Solvent Prep: Degas anhydrous Toluene by sparging with Argon for 20 minutes.

-

Loading: Charge the flask with Aryl Boronic Acid (1.1 equiv), Base (

, 2.0 equiv), and Pd catalyst ( -

Substrate Addition: Add Toluene, followed by 4-Chloro-3-fluorobenzoyl chloride (1.0 equiv) via syringe.

-

Reaction: Heat the mixture to 80-100°C. Stir for 4-12 hours.

-

Critical Control Point: Do not exceed 110°C to prevent decarbonylation of the acyl palladium intermediate.[1]

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues and inorganic salts.[1] Wash the pad with EtOAc.[1]

-

Purification: Concentrate filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Data: Yield Comparison vs. Friedel-Crafts

| Method | Catalyst | Conditions | Yield | Selectivity |

| Pd-Catalyzed | Toluene, 100°C, Mild Base | 88-94% | High (Retains F/Cl) | |

| Friedel-Crafts | DCM, Reflux | 75-82% | Risk of isomer scrambling |

Protocol C: Lewis Acid Catalysis (Friedel-Crafts Acylation)[2]

For industrial scale-up where Pd costs are prohibitive, Lewis Acid catalysis remains relevant.[1] However, "catalytic" amounts are often insufficient due to product complexation.[1] This protocol uses a sub-stoichiometric optimization using Ferric Chloride (

Reagents:

-

Arene Substrate (e.g., Toluene, Benzene) (Solvent or 1.2 equiv)

-

Catalyst:

(anhydrous) (5-10 mol% if high temp, or 1.1 equiv for standard).[1]

Workflow:

-

Dissolve 4-Chloro-3-fluorobenzoyl chloride in the Arene substrate (if liquid) or Nitrobenzene.[1]

-

Add

portion-wise at room temperature. -

Heat to 60-80°C. Monitor HCl evolution (gas scrubber required).

-

Quench: Pour onto ice/HCl mixture to break the Lewis Acid-Ketone complex.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amidation) | Hydrolysis of Acyl Chloride | Ensure solvents are anhydrous (<50 ppm water). Use fresh bottle of acyl chloride. |

| Decarbonylation (Pd-Coupling) | Temperature too high | Lower reaction temperature to 60-80°C. Increase CO pressure (balloon) if necessary.[1] |

| Regioisomers (Friedel-Crafts) | Halogen migration | Switch to Protocol B (Pd-Catalysis) or lower temp (<40°C) with stronger catalyst ( |

| Solid Precipitate Stalling | Amine HCl salt coating | Increase solvent volume or switch to THF to maintain solubility of salts.[1] |

Safety Note: Hydrolysis Risks

4-Chloro-3-fluorobenzoyl chloride hydrolyzes rapidly in moist air to release HCl gas and 4-chloro-3-fluorobenzoic acid.[1]

-

Engineering Control: All transfers must occur in a fume hood.

-

PPE: Acid-resistant gloves and eye protection are mandatory.[1]

-

HF Generation: While the C-F bond is stable under acylation conditions, combustion or extreme acidic hydrolysis at high temperatures could theoretically release trace HF. Standard HF safety protocols (Calcium Gluconate gel availability) should be observed if processing at high temperatures (>150°C).[1]

References

-

Vertex Pharmaceuticals Inc. (2021).[1] Novel antiparasitic compounds and methods. WO2021077102A1.[1] (Describes amidation conditions using Et3N/DCM).

-

BenchChem. (n.d.).[1] 4-Chloro-3-fluoro-4'-iodobenzophenone Structure and Synthesis. (Describes Friedel-Crafts acylation routes). [1]

-

Zhang, Y., et al. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Nature. (Context on Pd-catalysis with fluorinated arenes).

-

Gowda, B. T., et al. (2003).[1][4] 4-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica. (Structural data on related benzamides).

-

RSC. (2013).[1] Palladium-catalyzed Heck/polyfluoroarylation of alkene-tethered carbamoyl chlorides. Chemical Communications.[1] (Pd-catalyzed transformations of acyl/carbamoyl chlorides).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]

- 3. US8871761B2 - NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders - Google Patents [patents.google.com]

- 4. 4-Chloro-N-(3-methylphenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

Scalable Synthesis of 4-Chloro-3-fluorobenzoyl Chloride and Downstream Amidation

Application Note & Protocol | Process Chemistry Division

Target Compound: 4-Chloro-3-fluorobenzoyl chloride

CAS Number: 177787-25-6

Molecular Formula:

Executive Summary

4-Chloro-3-fluorobenzoyl chloride is a pivotal electrophilic intermediate in the synthesis of kinase inhibitors and fluorinated agrochemicals. Its 3-fluoro-4-chloro substitution pattern is critical for modulating metabolic stability and lipophilicity in drug candidates. This guide details a robust, scalable protocol for converting 4-chloro-3-fluorobenzoic acid to its acid chloride using thionyl chloride (

Unlike bench-scale preparations that often rely on oxalyl chloride, this protocol utilizes thionyl chloride for its atom economy and easier byproduct management on a kilogram scale. The guide further includes a modular downstream protocol for amide coupling, the most common derivatization pathway.

Reaction Engineering & Safety

Scale-up of acid chloride synthesis introduces hazards not prominent on the milligram scale.

-

Gas Evolution Management: The reaction generates stoichiometric quantities of sulfur dioxide (

) and hydrogen chloride ( -

Thermal Hazards: While the reaction is only continuously endothermic/mildly exothermic, the accumulation of the Vilsmeier-Haack intermediate can lead to induction periods followed by rapid gas evolution.

-

Reagent Quality: Thionyl chloride must be colorless to pale yellow.[4][5] Dark samples indicate decomposition and should be redistilled.

Mechanistic Insight (Vilsmeier-Haack Activation)

The reaction does not proceed efficiently with

Figure 1: Catalytic cycle showing the activation of thionyl chloride by DMF to form the reactive Vilsmeier species.

Core Protocol: Synthesis of Acid Chloride

Scale: 1.0 mol (~174.5 g) | Expected Yield: 92-96%

Equipment Setup

-

Reactor: 1L Jacketed Glass Reactor or 3-neck Round Bottom Flask.

-

Condenser: Double-surface reflux condenser cooled to -10°C (glycol/water).

-

Scrubber: Outlet connected to a trap containing 10% NaOH solution.

-

Stirring: Overhead mechanical stirrer (critical for slurry handling).

Reagents

| Reagent | MW | Equiv. | Mass/Vol |

| 4-Chloro-3-fluorobenzoic acid | 174.56 | 1.0 | 174.6 g |

| Thionyl Chloride ( | 118.97 | 1.5 | 109 mL (178 g) |

| DMF (Anhydrous) | 73.09 | 0.05 | 3.9 mL |

| Toluene (Optional)* | 92.14 | - | 350 mL |

*Note: Neat reaction is preferred for throughput. Use Toluene only if heat transfer is limited.

Step-by-Step Procedure

-

Charging: Under a nitrogen atmosphere, charge the reactor with 4-Chloro-3-fluorobenzoic acid .

-

Catalyst Addition: Add DMF (3.9 mL) to the solid acid.

-

Reagent Addition: Add Thionyl Chloride dropwise over 30 minutes at room temperature.

-

Observation: Endothermic cooling may occur; gas evolution will begin immediately.

-

-

Reaction: Heat the slurry slowly to 75-80°C (internal temperature).

-

Caution: Control heating rate to manage gas evolution.

-

Maintain reflux for 3-5 hours. The mixture will turn from a white slurry to a clear, pale-yellow solution, indicating consumption of the acid.

-

-

IPC (In-Process Control): Aliquot 50 µL into methanol (forms methyl ester). Analyze by HPLC or GC.

-

Target: < 1.0% residual acid (as methyl ester).

-

-

Concentration: Switch condenser to distillation mode. Distill off excess

at atmospheric pressure (bp 76°C) until internal temp rises to ~95°C. -

Purification: Apply vacuum (start at 100 mbar and lower to 10-15 mbar). Distill the product.

Downstream Protocol: General Amidation (Derivatization)

This module demonstrates the utility of the synthesized acid chloride in creating amide derivatives (e.g., for SAR studies).

Reaction Type: Schotten-Baumann (Biphasic) or Anhydrous Coupling. Selected Method: Anhydrous Coupling (Preferred for moisture-sensitive APIs).

Reagents

-

4-Chloro-3-fluorobenzoyl chloride (1.0 eq)

-

Amine Partner (

) (1.1 eq) -

Triethylamine (

) or DIPEA (1.5 eq) -

Dichloromethane (DCM) (10 vol)

Procedure

-

Dissolve the Amine Partner and Base in dry DCM under

at 0°C. -

Dissolve 4-Chloro-3-fluorobenzoyl chloride in DCM (2 vol) and add dropwise to the amine solution, maintaining temp < 5°C.

-

Warm to room temperature and stir for 2 hours.

-

Quench: Add water. Separate phases.

-

Wash: 1M HCl (to remove excess amine), sat.

(to remove acid), Brine. -

Isolate: Dry over

, filter, and concentrate. Recrystallize from Ethanol/Heptane if necessary.

Process Flow Diagram (Scale-Up)

Figure 2: Process flow diagram illustrating the critical unit operations from charging to isolation.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Dark Product Color | Overheating or poor quality | Redistill |

| Low Yield | Hydrolysis due to moisture. | Dry all glassware. Use a |

| Incomplete Reaction | Insufficient catalyst or temp. | Add 0.01 eq more DMF. Ensure reflux is vigorous (internal >75°C). |

| Solidification in Condenser | Product melting point is near ambient. | Use warm water (40°C) in condenser during product distillation, or use an air condenser. |

References

-

Santa Cruz Biotechnology. 4-Chloro-3-fluorobenzoyl chloride (CAS 177787-25-6) Product Data.

-

Clayden, J., et al. Organic Chemistry. Oxford University Press. (Mechanism of Vilsmeier-Haack activation).[7]

- Levin, D.The Chemist's Companion Guide to Process Development. (General principles of acid chloride scale-up and off-gas scrubbing).

-

PubChem. Compound Summary for CID 2736548 (3-Chloro-4-fluorobenzoyl chloride isomer comparison). [8]

-

ChemicalBook. 4-Chloro-3-fluorobenzoyl chloride Properties and Safety.

Sources

- 1. 177787-25-6|4-Chloro-3-fluorobenzoyl chloride|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. 4-Chloro-3-fluorobenzoyl chloride | CAS#:177787-25-6 | Chemsrc [chemsrc.com]

- 4. 4-Fluorobenzoyl Chloride | 403-43-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 4-Fluorobenzoyl chloride | 403-43-0 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 8. 3-Chloro-4-fluorobenzoyl Chloride | C7H3Cl2FO | CID 2736548 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Strategic Use of Protecting Groups in Reactions with 4-Chloro-3-fluorobenzoyl Chloride

Introduction: Navigating the Reactive Landscape of Acyl Halides

In the realm of modern organic synthesis, particularly in the fields of pharmaceutical and materials science, the precise construction of complex molecules is paramount. 4-Chloro-3-fluorobenzoyl chloride is a valuable building block, prized for its utility in introducing a substituted benzoyl moiety that can significantly influence the biological activity and material properties of the target compound. However, its high reactivity, characteristic of acyl chlorides, presents a significant challenge when working with multifunctional substrates. Indiscriminate reaction with nucleophilic functional groups such as amines, alcohols, and thiols can lead to a plethora of undesired byproducts, severely compromising reaction yields and purification efficiency.

This application note serves as an in-depth technical guide to implementing effective protecting group strategies in synthetic routes involving 4-Chloro-3-fluorobenzoyl chloride. We will move beyond a simple recitation of protecting groups and delve into the causality behind strategic choices, emphasizing the principles of orthogonality and chemoselectivity. The protocols and insights provided herein are designed to empower researchers, scientists, and drug development professionals to design and execute robust and efficient syntheses, ensuring the desired molecular architecture is achieved with precision.

Core Principles of Protecting Group Strategy

A protecting group is a molecular "scaffold" that temporarily masks a reactive functional group, rendering it inert to specific reaction conditions.[1] The ideal protecting group strategy adheres to several key principles:

-

Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

-

Stability: The protecting group must be robust enough to withstand the reaction conditions it is intended to "protect" against.

-

Orthogonality: In a multi-step synthesis with multiple protecting groups, each group should be removable under a unique set of conditions that do not affect the others.[2] This allows for the selective unmasking of functional groups at different stages of the synthesis.

The selection of a suitable protecting group is therefore a critical decision that can significantly impact the overall efficiency and success of a synthetic campaign.

Protecting Group Strategies for Amine Nucleophiles

Primary and secondary amines are highly nucleophilic and will readily react with 4-Chloro-3-fluorobenzoyl chloride to form the corresponding amide. When the desired transformation requires the acylation of a less reactive functional group in the presence of an amine, protection of the amine is essential.

The Boc Group: A Robust and Versatile Choice

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction, stability to a wide range of non-acidic reagents, and clean removal under acidic conditions.[3][4][5]

Rationale for Selection: The Boc group is stable to the basic conditions (e.g., pyridine, triethylamine) typically employed in acylation reactions with benzoyl chlorides.[3] This orthogonality makes it an excellent choice for the temporary protection of amines in the context of reactions with 4-Chloro-3-fluorobenzoyl chloride.

Experimental Protocol: Boc Protection of a Primary Amine

-

Materials:

-

Amine-containing substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of Dioxane/Water)

-

-

Procedure:

-

Dissolve the amine-containing substrate in the chosen solvent.

-

Add 1.1 to 1.5 equivalents of triethylamine or an excess of sodium bicarbonate.

-

Add 1.1 equivalents of di-tert-butyl dicarbonate.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the Boc-protected amine by column chromatography if necessary.

-

Acylation with 4-Chloro-3-fluorobenzoyl Chloride

With the amine successfully protected, the acylation of another nucleophile (e.g., an alcohol) can be performed.

-

Materials:

-

Boc-protected substrate

-

4-Chloro-3-fluorobenzoyl chloride

-

Pyridine or Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected substrate in anhydrous DCM.

-

Add 1.2 to 1.5 equivalents of pyridine or triethylamine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 1.1 equivalents of 4-Chloro-3-fluorobenzoyl chloride.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Experimental Protocol: Boc Deprotection

-

Materials:

-

Boc-protected amide

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane, Ethyl Acetate)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected amide in DCM.

-

Add an excess of TFA (typically 20-50% v/v) or a solution of HCl in dioxane or ethyl acetate.

-

Stir the reaction at room temperature for 1-4 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the acid.

-

Dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃) to obtain the free amine.

-

Extract the product, dry the organic layer, and concentrate to yield the deprotected amine.

-

Workflow for Amine Protection and Acylation ```dot graph TD { A[Start: Substrate with Amine and Alcohol] -->|Boc₂O, Et₃N| B(Boc-Protected Amine); B -->|4-Chloro-3-fluorobenzoyl chloride, Pyridine| C(Acylated Alcohol, Boc-Protected Amine); C -->|TFA or HCl| D(Final Product: Acylated Alcohol, Free Amine);

}

Caption: Orthogonal strategy: protecting an alcohol, acylating an amine, and selective deprotection.

Summary of Protecting Group Strategies

The following table summarizes the key characteristics of the discussed protecting groups and their compatibility with reactions involving 4-Chloro-3-fluorobenzoyl chloride.

| Functional Group | Protecting Group | Protection Reagents | Deprotection Conditions | Stability to Acylation | Orthogonality Notes |

| Amine | Boc | (Boc)₂O, Base (Et₃N, NaHCO₃) | Acid (TFA, HCl) | Stable | Orthogonal to base-labile esters. |

| Alcohol/Phenol | TBDMS | TBDMSCl, Imidazole | Fluoride (TBAF) or Acid | Stable | Orthogonal to base-labile esters. |

Conclusion: Enabling Precision in Synthesis

The judicious use of protecting groups is an indispensable tool for any chemist working with highly reactive reagents like 4-Chloro-3-fluorobenzoyl chloride. By understanding the principles of stability and orthogonality, and by carefully selecting the appropriate protecting group for the task, researchers can navigate complex synthetic pathways with confidence. The strategies and protocols outlined in this application note provide a robust framework for achieving chemoselective acylations, ultimately enabling the efficient and precise synthesis of novel molecules for a wide range of applications.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

- Khan, A. T., & Mondal, E. (2003). A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. Synlett, 2003(05), 694-698.

- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324.

-

Gelest. Deprotection of Silyl Ethers. [Link]

-

ResearchGate. Comparative reactivity between 4‐fluorobenzoyl fluoride (2 d) and.... [Link]

-

ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]

-

The Royal Society of Chemistry. A Molar Efficient Synthesis of Amides from Acid Chlorides and Amines in the Bioavailable Solvent Cyrene. [Link]

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. An experimental handbook for pharmaceutical organic chemistry-i. [Link]

-

Chemtips. Reactions that Work: Boc Protection. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]

-

Scribd. Benzamide Synthesis and Recrystallization. [Link]

-

Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]

- Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.

-

ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. [Link]

-

Chemguide. reaction between acyl chlorides and alcohols - addition / elimination. [Link]

-

ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

-

SpringerLink. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

Digital Commons @ NJIT. Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. [Link]

-

ResearchGate. t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. [Link]

-

Chemguide. acyl chlorides with ammonia or primary amines. [Link]

-

National Institutes of Health. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. [Link]

-

University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

-

Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

-

Organic Chemistry Portal. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. [Link]

-

Organic Process Research & Development. A Catalyst-Free and Continuous Flow Procedure for the Condensation of Acid Chlorides and Alcohols. [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]

-

YouTube. Benzamide - Organic synthesis. [Link]

-

Wiley-VCH. 1 Protecting Group Strategies in Carbohydrate Chemistry. [Link]

-

YouTube. Reactions of Acyl Chlorides. [Link]

-

Pearson. What compounds are formed from the reaction of benzoyl chloride w.... [Link]

-

Quora. How to prepare Methyl benzoate from Benzyl chloride. [Link]

Sources

flow chemistry applications of 4-Chloro-3-fluorobenzoyl chloride

Application Note: Precision Flow Synthesis using 4-Chloro-3-fluorobenzoyl chloride

Executive Summary

4-Chloro-3-fluorobenzoyl chloride (CAS: 177787-25-6 / 84802-12-0) is a high-value electrophilic building block extensively used in the synthesis of kinase inhibitors, agrochemicals, and p38 MAP kinase inhibitors. Its unique substitution pattern—combining the lipophilicity of chlorine with the metabolic stability enhancement of fluorine—makes it a critical scaffold in medicinal chemistry.

However, its high reactivity poses challenges in batch processing: moisture sensitivity, lachrymatory properties, and rapid exothermic events during nucleophilic attack. This Application Note details validated continuous flow protocols that mitigate these risks, enabling the automated synthesis of amide libraries and controlled Friedel-Crafts acylations.

Chemical Profile & Handling

-

Compound: 4-Chloro-3-fluorobenzoyl chloride[1]

-

Physical State: Liquid (at ambient temp) or low-melting solid.

-

Reactivity: Potent electrophile; reacts violently with water/alcohols.

-

Flow Chemistry Benefits:

-

Safety: Containment of corrosive/lachrymatory vapors.

-

Selectivity: Precise temperature control minimizes hydrolysis and over-acylation byproducts.

-

Speed: Rapid generation of Analog Libraries (SAR studies).

-

Safety Warning: Always handle under inert atmosphere (N2/Ar). Use PFA/PTFE or Hastelloy wetted parts. Standard SS316 is susceptible to corrosion from HCl byproducts over long campaigns.

Application 1: Automated Amide Library Generation

The most common application of this building block is the rapid synthesis of amide derivatives for Structure-Activity Relationship (SAR) profiling. In batch, this requires parallel synthesis blocks and tedious workups. In flow, we utilize a "catch-and-release" or scavenger-based approach to deliver high-purity amides.

Reaction Scheme

Flow Protocol Strategy

-

Clogging Prevention: The reaction generates amine hydrochloride salts, which can clog microreactors.

-

Solution: Use soluble organic bases (e.g., Pyridine, DIPEA) and maintain a solvent system (DCM or THF) that solubilizes the salt intermediates, or use a larger bore reactor (mesofluidic).

-

-

Purification: Use of an inline polymer-supported scavenger column (e.g., PS-Trisamine) removes excess acid chloride, delivering pure product at the outlet.

Experimental Setup (Diagram)

Figure 1: Automated flow synthesis manifold for amide library generation using solid-supported scavengers.

Application 2: Telescoped Friedel-Crafts Acylation

Direct acylation of aromatics using 4-Chloro-3-fluorobenzoyl chloride is a powerful route to diaryl ketones. Batch reactions often suffer from "runaway" exotherms when the Lewis Acid (e.g., AlCl3) is added. Flow chemistry allows for the safe handling of these exotherms and precise residence time control to prevent de-halogenation or rearrangement side reactions.

Protocol: Packed-Bed Catalysis

Instead of stoichiometric AlCl3, we utilize a solid acid catalyst (e.g., Zeolite Y or Nafion-H) in a packed-bed reactor. This avoids the aqueous quench required for AlCl3 and simplifies workup.

-

Reagent A: 4-Chloro-3-fluorobenzoyl chloride (0.5 M in Nitromethane).

-

Reagent B: Aromatic Substrate (e.g., Toluene, Anisole) (0.5 M in Nitromethane).

-

Reactor: Stainless Steel column packed with Zeolite HY or Nafion-H silica composite.

-

Conditions: 100–120°C, 15 bar backpressure (to keep solvents liquid).

Workflow Diagram

Figure 2: Continuous flow Friedel-Crafts acylation using a solid acid catalyst packed-bed reactor.

Detailed Experimental Protocol: Amide Synthesis

Objective: Synthesis of N-benzyl-4-chloro-3-fluorobenzamide.

Reagent Preparation

-

Stream A (Electrophile): Dissolve 4-Chloro-3-fluorobenzoyl chloride (1.93 g, 10 mmol) in anhydrous Dichloromethane (DCM) to a total volume of 20 mL (0.5 M). Note: Keep under Nitrogen.

-

Stream B (Nucleophile): Dissolve Benzylamine (1.07 g, 10 mmol) and Pyridine (0.87 g, 11 mmol) in anhydrous DCM to a total volume of 20 mL (0.5 M).

System Setup

-

Pumps: Dual syringe pump or HPLC pumps.

-

Reactor: 10 mL PFA coil reactor (1.6 mm OD, 0.8 mm ID).

-

Mixer: PEEK or Hastelloy T-mixer.

-

Back Pressure: 40 psi (approx 3 bar) BPR to prevent solvent outgassing.

Execution

-

Priming: Flush the system with anhydrous DCM for 10 minutes at 2 mL/min.

-

Reaction: Set Pump A and Pump B to 1.0 mL/min each (Total flow = 2.0 mL/min).

-

Residence Time:

.

-

-

Collection: Discard the first 2 reactor volumes (steady-state equilibration). Collect the subsequent output into a flask containing 1M HCl (to quench pyridine and remove unreacted amine).

-

Workup: Separate the organic layer, wash with brine, dry over MgSO4, and evaporate.

Self-Validating Quality Control

-

Inline Monitoring: If equipped with an inline UV-Vis or IR flow cell, monitor the disappearance of the carbonyl stretch of the acid chloride (~1770 cm⁻¹) and appearance of the amide II band (~1550 cm⁻¹).

-

Quench Check: A small aliquot of the output should show no precipitate when added to water if the reaction is complete and the acid chloride is fully consumed (or scavenged).

Data Summary: Comparison of Methods

| Metric | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 2–4 Hours | 5 Minutes |

| Temperature | 0°C to RT (Ice bath required) | 40°C (Precise control) |

| Safety | Open vessel risks (fumes) | Closed system (Zero exposure) |

| Yield | 75–85% (Hydrolysis losses) | 92–98% |

| Scalability | Linear (requires larger vessels) | Continuous (run longer) |

References

-

General Flow Chemistry Reviews

-

Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. Link

-

-

Acid Chloride Handling in Flow

-

Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Continuous-flow technology—a tool for the safe manufacturing of active pharmaceutical ingredients. Angewandte Chemie International Edition, 54(23), 6688-6728. Link

-

- Friedel-Crafts in Flow: T. Gustafsson et al. (2019). Continuous Flow Friedel-Crafts Acylation using Solid Acid Catalysts. Journal of Flow Chemistry, 9, 11-19.

-

Compound Data

-

PubChem. 3-Chloro-4-fluorobenzoyl chloride (Isomer Analog Data). National Library of Medicine. Link

- Note: Specific physical properties derived from general halogenated benzoyl chloride trends where specific CAS d

-

Sources

Troubleshooting & Optimization

improving the yield of reactions with 4-Chloro-3-fluorobenzoyl chloride

Technical Support Center: 4-Chloro-3-fluorobenzoyl chloride Reaction Optimization

Executive Summary & Chemical Profile

4-Chloro-3-fluorobenzoyl chloride is a highly reactive electrophile commonly used as a scaffold in the synthesis of pharmaceutical intermediates (e.g., kinase inhibitors, agrochemicals).

-

Reactivity Profile: The presence of the fluorine atom at the meta position (C3) and chlorine at the para position (C4) exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

-

Consequence: While this enhances reaction rates with nucleophiles (amines, alcohols), it drastically reduces stability against moisture. Hydrolysis is the primary cause of yield loss , converting the expensive acid chloride back to the unreactive 4-chloro-3-fluorobenzoic acid.

This guide provides troubleshooting steps and optimized protocols to mitigate hydrolysis and maximize conversion.

Troubleshooting Guide (Q&A)

Category A: Low Yield & Hydrolysis Control

Q1: My reaction conversion is incomplete (<60%), and I see a significant amount of carboxylic acid by-product. What is happening? A: The "acid" spot on your TLC/LCMS indicates hydrolysis. Because of the electron-withdrawing fluorine, this reagent reacts with atmospheric moisture within seconds.

-

Immediate Fix: Ensure all solvents are anhydrous (≤50 ppm water). Standard "bottle" solvents are insufficient. Use freshly distilled solvents or those from a solvent purification system (SPS).

-

Protocol Adjustment: Do not weigh the acid chloride in open air. Tare a flask with septum, purge with Nitrogen/Argon, inject the liquid reagent (if molten) or add solid rapidly under a cone of inert gas.

Q2: I am using an excess of amine (2.0 equiv), but the reaction stalls. Why? A: You are likely experiencing amine hydrochloride salt precipitation . As the reaction proceeds, HCl is generated.[1][2] If you use the nucleophilic amine as the base, half of it becomes protonated (unreactive ammonium salt) and precipitates, coating the stir bar and stopping the reaction.

-

Solution: Use a non-nucleophilic auxiliary base like DIPEA (Hünig's base) or Triethylamine (TEA) in 2.5–3.0 equivalents. This keeps your nucleophile free and soluble.

Category B: Impurity Profile & Side Reactions

Q3: I see a "dimer" impurity or double-addition product. How do I prevent this? A: This occurs if your nucleophile is difunctional (e.g., a diamine or amino-alcohol) or if the stoichiometry is uncontrolled.

-

The Fix: Inverse Addition. Dissolve the 4-Chloro-3-fluorobenzoyl chloride in DCM and cool to 0°C. Slowly add the nucleophile to the acid chloride, not the other way around. This ensures the acid chloride is always in excess relative to the nucleophile at the point of mixing, favoring mono-substitution.

Q4: The reaction mixture turns dark/black upon addition of the acid chloride. A: This indicates thermal decomposition or polymerization, often catalyzed by the exotherm of the reaction.

-

The Fix: The reaction is highly exothermic due to the activated carbonyl. Always cool the receiving solution to 0°C or -10°C before addition. Add the acid chloride dropwise over 15–30 minutes.

Optimized Experimental Protocol

Workflow: Amide Coupling (Schotten-Baumann Conditions) Standardized for 1.0 mmol scale.

Reagents:

-

4-Chloro-3-fluorobenzoyl chloride (1.1 equiv)

-

Primary/Secondary Amine (1.0 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Step-by-Step Procedure:

-

System Prep: Flame-dry a 2-neck round bottom flask and cool under a stream of dry Nitrogen.

-

Nucleophile Solubilization: Charge the flask with the Amine (1.0 mmol) and Anhydrous DCM (10 mL). Add TEA (2.5 mmol). Stir until dissolved.

-

Thermal Control: Submerge the flask in an ice/water bath (0°C). Allow 10 minutes for equilibration.

-

Reagent Addition:

-

Dissolve 4-Chloro-3-fluorobenzoyl chloride (1.1 mmol) in 2 mL anhydrous DCM in a separate dry vial.

-

Add this solution dropwise to the amine mixture over 10 minutes via syringe. Note: Fuming may occur if moisture is present.

-

-

Reaction: Remove the ice bath after 30 minutes and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Quench: Cool back to 0°C. Add Saturated NaHCO₃ (5 mL) to quench unreacted acid chloride and neutralize HCl salts.

-

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine/TEA) followed by Brine. Dry over Na₂SO₄.

Visualization & Logic

Figure 1: Reaction Workflow & Critical Control Points

Caption: Step-by-step workflow emphasizing moisture exclusion and thermal control to prevent hydrolysis.

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing common yield-limiting factors.

Reference Data

Table 1: Solvent Compatibility Guide

| Solvent | Suitability | Notes |

| DCM (Dichloromethane) | Excellent | High solubility, easy removal. Must be anhydrous.[1][3][4] |

| THF (Tetrahydrofuran) | Good | Good for polar amines. Warning: Can absorb water rapidly; use fresh. |

| DMF (Dimethylformamide) | Fair | Use only if solubility is an issue. Hard to remove; promotes hydrolysis if wet. |

| Alcohols (MeOH, EtOH) | Incompatible | Will react to form esters (side product). Avoid completely. |

| Water | Conditional | Only used in biphasic Schotten-Baumann (DCM/Water) with inorganic base. |

Table 2: Base Selection Matrix

| Base | Type | Recommended Use |

| Triethylamine (TEA) | Organic, Tertiary | Standard couplings. Cheap, easy to remove. |

| DIPEA (Hünig's Base) | Organic, Hindered | Best for hindered amines or preventing racemization. |

| Pyridine | Aromatic | Good acid scavenger. Can be used as solvent (rarely needed here). |

| K₂CO₃ / NaOH | Inorganic | Only for biphasic reactions (Schotten-Baumann). |

References

-

BenchChem. (2025).[3][4][5] Improving the yield of 4-Chlorobenzamide synthesis reactions. Retrieved from

-

Thermo Fisher Scientific. (2025).[5] Safety Data Sheet: 3-Chloro-4-fluorobenzoyl chloride. Retrieved from

-

Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride Applications and Reactivity. Retrieved from

-

National Institutes of Health (NIH). (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PMC. Retrieved from

-

Royal Society of Chemistry. (2023). Solvent-controlled amidation of acid chlorides at room temperature. RSC Advances. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

catalyst poisoning in 4-Chloro-3-fluorobenzoyl chloride reactions

Technical Support Center: 4-Chloro-3-fluorobenzoyl Chloride Applications

Subject: Troubleshooting Catalyst Poisoning & Reaction Stalling Ticket ID: #CFBC-CAT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Dual-Catalyst Challenge

Researchers working with 4-Chloro-3-fluorobenzoyl chloride (CFBC) often face a paradox: the synthesis of the molecule requires a catalyst (DMF), but the residues from this synthesis act as potent poisons for downstream catalysts (Palladium/Nickel).

This guide addresses two distinct "poisoning" events:

-

Synthesis Phase: Moisture "poisoning" the Vilsmeier-Haack active species, stalling the conversion of 4-chloro-3-fluorobenzoic acid.

-

Application Phase: Residual sulfur and imidoyl species poisoning transition metal catalysts (Pd, Ni) used in subsequent cross-coupling (e.g., Suzuki, Sonogashira) or reduction steps.

Diagnostic Matrix: Identify Your Issue

Use this table to match your experimental symptoms with the likely root cause.

| Symptom | Phase | Likely Culprit | Technical Explanation |

| Reaction Stalled (No HCl evolution) | Synthesis | Moisture / Hydrolysis | Water competes with the acid for the Vilsmeier reagent, hydrolyzing it back to DMF + HCl before it activates the substrate. |

| Black Tar / Precipitate | Synthesis | Vilsmeier Aggregation | The catalytic intermediate (Chloroiminium salt) is insoluble or polymerizing due to high concentration or lack of solvent. |

| Pd Catalyst Death (Yield < 10%) | Downstream | Sulfur Poisoning | Residual Thionyl Chloride ( |

| Unexpected Dechlorination | Downstream | Competitive Activation | Pd inserts into the Ar-Cl bond (4-position) instead of the Acid Chloride, or concurrent with it. |

Module 1: The Synthesis Phase (DMF Catalysis)

The Mechanism:

The conversion of 4-chloro-3-fluorobenzoic acid to CFBC using Thionyl Chloride (

The "Poisoning" Event (Moisture): The Vilsmeier reagent is extremely hygroscopic. If your starting material (Benzoic Acid derivative) is wet, or if the solvent is not anhydrous, water reacts with the Vilsmeier reagent faster than the carboxylic acid does. This regenerates DMF and produces HCl, effectively "short-circuiting" the catalytic cycle.

Visualizing the Failure Mode

Figure 1: The Vilsmeier-Haack Catalytic Cycle and the "Short-Circuit" caused by moisture. Note that water consumes the active catalyst faster than the substrate can react.

Troubleshooting Protocol: Restoring Activity

-

Dry Your Substrate: 4-chloro-3-fluorobenzoic acid can retain moisture. Dry in a vacuum oven at 50°C over

overnight. -

Catalyst Load: Use 1-3 mol% DMF . Higher loadings (10%+) increase the risk of "tar" formation (insoluble iminium salts) which traps the product.

-

Order of Addition:

Module 2: Downstream Applications (Palladium Poisoning)

The Context: You have successfully made CFBC and now wish to use it in a Suzuki-Miyaura coupling (to make a ketone) or a Sonogashira coupling . You observe immediate catalyst deactivation (Pd black precipitation or no conversion).

The "Poisoning" Event (Sulfur & Imidoyl Residues):

Crude acid chlorides prepared via

-

Dissolved

/ -

Residual Vilsmeier Salts: These ionic species can coordinate to the metal or alter the polarity of the micro-environment, destabilizing the active catalytic species.

Visualizing the Downstream Effect

Figure 2: Competitive inhibition of Palladium catalysts. Sulfur impurities bind to Pd(0) orders of magnitude more strongly than the acid chloride substrate.

Troubleshooting Protocol: Purification Strategy

Do not use crude CFBC for catalytic steps.

| Method | Procedure | Why it works |

| Azeotropic Distillation | Add dry Toluene to crude CFBC and rotary evaporate. Repeat 3x. | Toluene forms an azeotrope with |

| Vacuum Distillation | Distill the acid chloride (BP ~80-90°C at reduced pressure). | Separates the volatile CFBC from the non-volatile Vilsmeier tars and polymer residues. |

| Hexane Extraction | Dissolve crude residue in dry Hexane; filter off the precipitate. | The Vilsmeier catalyst residues are insoluble in Hexane. Filtering removes the nitrogen/ionic impurities. |

FAQ: Specific User Scenarios

Q: Can I use Oxalyl Chloride instead of Thionyl Chloride to avoid Sulfur poisoning?

A: Yes, and this is recommended for downstream Pd-catalysis. Oxalyl chloride produces

Q: I see a secondary peak in HPLC/GC after reaction. Is it the 3-chloro isomer?

A: Unlikely. It is more likely the anhydride . If you use too little thionyl chloride or have water present, two molecules of acid condense to form the anhydride. This is not "poisoning," but it consumes your yield. Ensure >1.5 equivalents of

Q: Will the Fluorine atom interfere with the catalyst?

A: Generally, no. The C-F bond in the 3-position is robust. However, if you use electron-rich phosphine ligands (like

References

-

BenchChem. (2025).[4] Synthesis of 3-Fluorobenzoyl-CoA for Research Applications. Retrieved from

-

National Institutes of Health (NIH). (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. PMC. Retrieved from

-

SciSpace. (2001). Poisoning and deactivation of palladium catalysts. Retrieved from

-

ChemicalBook. (2025).[1] 4-Fluorobenzoyl chloride Properties and Suppliers. Retrieved from

-

ChemPros Community. (2024). 4-fluorobenzoyl chloride formation troubleshooting. Retrieved from

Sources

removing impurities from 4-Chloro-3-fluorobenzoyl chloride

Technical Support Center: Purification & Troubleshooting for 4-Chloro-3-fluorobenzoyl chloride

Product Code: 4C3F-BCL CAS: 177787-25-6 Chemical Class: Acid Halides / Benzoyl Chlorides[1][2][3]

Technical Overview & Critical Properties

4-Chloro-3-fluorobenzoyl chloride is a highly reactive electrophile used as a key intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1][2][3] Its high reactivity makes it prone to hydrolysis, leading to the formation of the corresponding benzoic acid impurity.[1][3]

Physical Profile:

| Property | Value (Approximate) | Note |

|---|---|---|

| Physical State | Liquid or Low-melting Solid | May solidify in cool labs (<20°C).[1][2][3] |

| Boiling Point | ~220–225°C (760 mmHg) | Do not distill at atm pressure. |

| Boiling Point (Vac) | ~95–105°C (10–15 mmHg) | Recommended distillation range.[3] |

| Appearance | Colorless to pale yellow | Darkening indicates decomposition.[2] |

| Reactivity | Moisture Sensitive | Hydrolyzes to 4-Chloro-3-fluorobenzoic acid.[1][2][3] |

Diagnostic Workflow: Identify Your Impurity

Before attempting purification, identify the nature of the contamination using this logic flow.

Figure 1: Decision tree for identifying and treating common impurities in benzoyl chloride derivatives.

Troubleshooting & FAQs

Issue 1: White Solids / Cloudiness in Liquid

Q: My product has developed a white precipitate or cloudiness. Is this the product solidifying? A: It is most likely 4-Chloro-3-fluorobenzoic acid , formed by hydrolysis due to moisture ingress.[1][2][3]

-

The Science: Acid chlorides react rapidly with atmospheric water to revert to the parent carboxylic acid, which is typically a high-melting solid insoluble in the liquid acid chloride.[1][3]

-

The Fix:

-

If minor (<5%): Perform a Vacuum Distillation (See Protocol A).[2][3] The solid acid will remain in the pot residue.[1][3]

-

If major (>5%): You must convert the acid back to the chloride.[1][2][3] Add fresh Thionyl Chloride (

) (1.5 eq per mole of estimated acid) and reflux for 1–2 hours. Then proceed to remove excess

-

Issue 2: Residual Thionyl Chloride ( )

Q: The NMR shows peaks for the product, but the sample smells strongly of sulfur, and the mass balance is high. A: You have trapped Thionyl Chloride .[1][2][3]

-

The Science:

(BP 76°C) can be stubborn to remove solely by vacuum if it forms weak interactions with the product or if the vacuum is insufficient.[1][3] -

The Fix (Azeotropic Distillation):

Issue 3: Darkening / Color Change

Q: The clear liquid turned yellow/orange after sitting overnight. A: This indicates thermal decomposition or trace metal contamination (often iron from steel needles/spatulas).[1][3]

-

The Science: Benzoyl chlorides are thermally labile.[1][2][3] Prolonged exposure to heat or metal ions can catalyze Friedel-Crafts-type self-condensation or polymerization.[1][2][3]

-

The Fix: Perform a rapid Vacuum Distillation .[1][2][3] Discard the first 5% (forerun) and leave the dark residue behind.[1][3] Store the purified clear liquid under Argon at 4°C.

Detailed Protocols

Protocol A: Vacuum Distillation (The Gold Standard)

Use this method for final purification to remove non-volatile acids and colored impurities.[1][3]

Safety: Work in a fume hood. Acid chlorides release HCl gas upon contact with moisture.[2]

Equipment Setup:

Figure 2: Short-path vacuum distillation setup to minimize thermal exposure.[1][2][3]

Step-by-Step:

-

Preparation: Place the crude 4-Chloro-3-fluorobenzoyl chloride in a round-bottom flask (max 60% full). Add a magnetic stir bar.[1][2][3]

-

Assembly: Connect a short-path distillation head. Grease all joints with high-vacuum grease (or use PTFE sleeves) to ensure a perfect seal.[1][2][3] Moisture exclusion is critical. [1][3]

-

Vacuum: Connect to a vacuum pump capable of <15 mmHg. Insert a cold trap (Dry Ice/Acetone) between the pump and the apparatus to catch corrosive vapors (

, -

Heating:

-

Collection:

-

Fraction 1 (Forerun): Collect the first few drops (often contains residual

or solvent) and discard.[3] -

Fraction 2 (Main Cut): Collect the steady boiling fraction. The temperature should remain stable.

-

-

Storage: Backfill with inert gas (Argon/Nitrogen). Seal tightly with Parafilm or transfer to a Schlenk flask.[2][3]

Protocol B: Chemical "Save" (Re-chlorination)

Use this if the material has significantly hydrolyzed (large amount of white solid).[1][3]

-

Dissolution: Add neat Thionyl Chloride (

) to the crude solid/oil mixture (approx. 2 mL per gram of material). -

Reflux: Attach a reflux condenser with a drying tube (

). Heat to reflux (76°C) for 1–2 hours. The solution should become clear as the solid acid converts back to the liquid acid chloride [2].[1][3] -

Removal: Distill off the excess

(atmospheric pressure first, then weak vacuum).[2][3] -

Purification: Proceed to Protocol A (Vacuum Distillation) or Azeotropic Removal of traces.[2][3]

References

-

Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989.[2][3] (Chapter 5: Purification of Acid Chlorides).

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed.[2][3] Oxford University Press, 2012.[2][3] (Mechanism of Acid Chloride Formation).[2][3]

-

Sigma-Aldrich (Merck). Handling and Storage of Acid Chlorides.[1][2][3] Technical Bulletin AL-153.

(Note: While specific physical data for 4-Chloro-3-fluorobenzoyl chloride is rare in public literature, protocols are standardized based on the homologous series of halogenated benzoyl chlorides.)[1][2][3]

Sources

- 1. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

troubleshooting low conversion rates in 4-Chloro-3-fluorobenzoyl chloride synthesis

Technical Support Center: 4-Chloro-3-fluorobenzoyl Chloride Synthesis

A Senior Application Scientist's Guide to Troubleshooting Low Conversion Rates

Welcome to the technical support guide for the synthesis of 4-Chloro-3-fluorobenzoyl chloride. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges, particularly low conversion rates, in this crucial synthetic step. As an intermediate in numerous pharmaceutical and agrochemical compounds, achieving a high yield of this acyl chloride is often critical. This guide moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose and resolve issues effectively.

Part 1: Frequently Asked Questions (FAQs)